(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral organic compound classified as an amino acid derivative. It features a pentanamide backbone with an amino group, a methyl group, and a phenylethyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound belongs to the class of organic compounds known as amides, specifically under the subclass of amino acid derivatives. It can be identified by its IUPAC name, which provides insight into its structure and functional groups. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of (S)-2-amino-4-methyl-N-((S)-1-phenylethyl)pentanamide typically involves the following steps:
The molecular structure of (S)-2-amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can be represented by its structural formula:
The compound's chemical properties are derived from these functional groups, influencing its reactivity and interactions with biological targets.
(S)-2-amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Nitric acid, bromine | Acidic conditions |
The mechanism of action of (S)-2-amino-4-methyl-N-((S)-1-phenylethyl)pentanamide involves its interaction with specific biochemical targets, such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, influencing various metabolic pathways. This modulation can lead to physiological effects relevant to therapeutic applications.
Relevant data indicate that this compound exhibits characteristics typical of amino acid derivatives, influencing its reactivity and biological activity.
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide has several potential applications in scientific research:
The synthesis of (S,S)-configured pentanamide requires rigorous diastereoselection at both the Cα-amino acid and chiral amide centers. Two predominant methodologies emerge:
Diastereomer Ratios vary significantly with reaction design:
Table 1: Diastereomeric Outcomes Under Different Synthetic Approaches
Method | Conditions | (S,S):(S,R) Ratio | Key Influence Factor |
---|---|---|---|
Chiral Pool (L-Leucine route) | EDC/HOBt, 0°C | 98:2 | Minimal epimerization |
Catalytic Hydrogenation | Ru-(S)-BINAP, 50 bar H₂ | 99:1 | Catalyst stereoselectivity |
Racemic Coupling | DCC, RT | 55:45 | No stereocontrol |
Racemic routes incur substantial purification burdens due to near-identical physicochemical properties of diastereomers, underscoring the economic advantage of enantioselective methods [4] [7].
(S)-1-Phenylethylamine acts as a dual-purpose chiral auxiliary: directing stereochemistry during amidation and facilitating downstream purification. Key applications include:
Table 2: Chiral Auxiliary Performance in Amidation
Auxiliary | Coupling Agent | Temperature | Reaction Time (h) | de (%) |
---|---|---|---|---|
(S)-1-Phenylethylamine | EDC/HOBt | 0°C | 12 | 98 |
(R)-1-Phenylethylamine | DIC/HOAt | 25°C | 8 | 5 |
Racemic 1-Phenylethylamine | T3P | −10°C | 24 | 52 |
Notably, mismatched auxiliaries (e.g., (R)-amine with (S)-leucine) yield near-racemic products, highlighting the necessity of stereochemical congruence [6] [8].
Epimerization at the Cα of leucine remains a key challenge during amidation. Critical optimizations include:
Process patents emphasize in situ Fourier-transform infrared (FTIR) monitoring to abort reactions if epimerization exceeds 2%, ensuring batch consistency [2].
Racemic Routes involve coupling DL-leucine with racemic 1-phenylethylamine, yielding four stereoisomers. Though operationally simpler, disadvantages include:
Enantioselective Routes using (S)-leucine and (S)-1-phenylethylamine provide:
Table 3: Economic and Operational Comparison of Synthetic Routes
Parameter | Racemic Route | Enantiopure Route |
---|---|---|
Diastereomeric Purity | 25% (S,S) in crude mix | >98% (S,S) post-crystallization |
Key Purification Method | Chiral HPLC | Solvent recrystallization |
Estimated COG/kg* | $12,500 | $3,200 |
Stereoisomer Waste | High (~75%) | Minimal (<2%) |
*Cost of Goods estimate for carfilzomib intermediate synthesis [4] [7].
The enantiopure route significantly reduces waste and eliminates chromatography, aligning with green chemistry principles [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5